Product packaging for 3-Ethynylimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 943320-61-4)

3-Ethynylimidazo[1,2-b]pyridazine

Katalognummer: B1394175
CAS-Nummer: 943320-61-4
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: VYOHSFQVMLAURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

The investigation into 3-ethynylimidazo[1,2-b]pyridazine is not an isolated endeavor but rather stands at the confluence of two significant streams of medicinal chemistry research: the exploration of the imidazo[1,2-b]pyridazine (B131497) nucleus as a privileged scaffold and the strategic incorporation of the ethynyl (B1212043) moiety to enhance molecular properties.

The imidazo[1,2-b]pyridazine framework is a fused bicyclic heterocycle that has garnered the status of a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities. The scaffold's unique three-dimensional structure and electronic properties allow it to interact with a diverse set of biological targets, making it a versatile template for drug design. nih.govresearchgate.net

The successful development of Ponatinib (B1185), a potent kinase inhibitor used in cancer therapy, prominently features the imidazo[1,2-b]pyridazine core and has significantly revitalized interest in this heterocyclic system. nih.govresearchgate.net Researchers have extensively explored derivatives of this scaffold, revealing a broad spectrum of pharmacological potential. nih.gov These activities include applications in oncology, infectious diseases, and inflammatory conditions. nih.govdergipark.org.tr For instance, various substituted imidazo[1,2-b]pyridazines have been synthesized and evaluated for their anticancer, antiviral, antiparasitic, and anti-inflammatory properties. nih.govdergipark.org.tr Furthermore, this scaffold has been investigated for its utility in developing ligands for benzodiazepine (B76468) receptors, agents for managing metabolic disorders, and radiotracers for imaging. nih.govnih.gov The core structure is also a key component in compounds designed as mTOR inhibitors and Tyk2 JH2 inhibitors for autoimmune diseases. nih.govnih.gov

Reported Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Therapeutic AreaSpecific Activity/TargetReference
AnticancerKinase inhibition (e.g., Ponatinib), mTOR inhibition, Anti-proliferative activity nih.govresearchgate.netnih.gov
Anti-inflammatoryInhibition of TNF-α production nih.govdergipark.org.tr
AntiviralInhibition of human picornaviruses acs.org
AntiparasiticActivity against Toxoplasma gondii dergipark.org.tr
NeurologicalLigands for benzodiazepine receptors, Ligands for β-amyloid plaques nih.govnih.gov
Autoimmune DiseasesTyk2 JH2 inhibition nih.gov

The ethynyl group (–C≡CH), a simple yet powerful functional group, has been widely exploited in drug discovery and development since the mid-20th century. researchgate.netnih.govacs.org Its incorporation into a molecule is a strategic decision aimed at modulating various physicochemical and pharmacological properties. The linear and rigid nature of the acetylene (B1199291) bond allows it to function as a stiff spacer or linker between two pharmacophoric elements. researchgate.net

One of the key roles of the ethynyl group is as a bioisostere, where it mimics the spatial and electronic properties of other functional groups, such as phenyl or cyano groups. researchgate.netnih.gov This substitution can be used to fine-tune a molecule's pharmacokinetic profile. nih.gov The polarized C-H bond of a terminal alkyne can act as a weak hydrogen bond donor, and its π-system can participate in various non-covalent interactions. nih.gov The ethynyl group is also recognized as a privileged structural feature for targeting a wide range of proteins, including tyrosine kinases, reverse transcriptase, and various receptors. researchgate.netnih.govacs.org Furthermore, terminal alkynes are invaluable tools in chemical biology, serving as a "handle" for click chemistry reactions, which are used to identify molecular targets and study target engagement. researchgate.netnih.govacs.org

Strategic Roles of the Ethynyl Moiety in Medicinal Chemistry

FunctionDescriptionReference
Rigid LinkerProvides a linear and conformationally restricted connection between molecular fragments. researchgate.net
BioisostereCan replace other functional groups (e.g., phenyl, cyano, iodine) to modulate properties while retaining biological activity. researchgate.netnih.gov
Pharmacophore ElementRecognized as a key feature for binding to a range of therapeutic targets like kinases and receptors. researchgate.netnih.gov
Metabolic StabilityCan be more metabolically stable than other groups it replaces, potentially improving a drug's half-life. researchgate.net
Chemical HandleEnables "click chemistry" reactions for applications in chemical biology, such as target identification. nih.govacs.org

The primary research focus for this compound has been its pivotal role as an advanced intermediate in chemical synthesis. smolecule.com Its most notable application is in the construction of the multi-kinase inhibitor Ponatinib (AP24534), a third-generation tyrosine kinase inhibitor. smolecule.com The discovery of its utility as a critical building block for this important cancer therapeutic spurred significant interest in its synthesis and chemical reactivity. smolecule.com

Methods for synthesizing this compound often involve multi-step sequences, including palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, where an ethynyl group is introduced onto the imidazo[1,2-b]pyridazine core. nih.govsmolecule.com The compound's ethynyl group and bicyclic nucleus make it a versatile substrate for further chemical transformations, allowing for the creation of a diverse library of more complex molecules. smolecule.com

Beyond its role as a synthetic intermediate, research indicates that this compound itself has been explored for potential biological activity. smolecule.com Studies have investigated its potential as an anticancer and anti-inflammatory agent, leveraging the inherent bioactivity of the imidazo[1,2-b]pyridazine scaffold. smolecule.com Its structural features are well-suited for interaction with various biological targets, though specific mechanisms of action remain a subject for more detailed investigation. smolecule.com The compound's unique electronic and structural properties also suggest potential applications in the field of material science. smolecule.com

Chemical Identity of this compound

PropertyValueReference
Molecular FormulaC₈H₅N₃ nih.govachemblock.com
Molecular Weight143.15 g/mol nih.govachemblock.com
IUPAC NameThis compound nih.govsigmaaldrich.com
CAS Number943320-61-4 nih.govachemblock.com
Physical FormSolid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1394175 3-Ethynylimidazo[1,2-b]pyridazine CAS No. 943320-61-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethynylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHSFQVMLAURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2N1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676599
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943320-61-4
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943320-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylimidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 3 Ethynylimidazo 1,2 B Pyridazine

Established Synthetic Pathways for the 3-Ethynylimidazo[1,2-b]pyridazine Core

The formation of the this compound scaffold is typically achieved through a well-defined sequence of reactions that first establish the bicyclic heteroaromatic core, which is then followed by the installation of the ethynyl (B1212043) moiety.

Multi-step Reaction Sequences for Imidazo[1,2-b]pyridazine (B131497) Ring Formation

A common route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov For instance, one synthetic method starts with 3-pyridazinone and 2-chloroethylamine (B1212225) hydrochloride, which react under alkaline conditions to form an intermediate. google.com This intermediate is then subjected to halogenation, often using N-bromosuccinimide (NBS), to yield a halogenated imidazo[1,2-b]pyridazine. google.com The presence of a halogen on the pyridazine (B1198779) ring can direct the cyclization process by reducing the nucleophilicity of the adjacent nitrogen atom, thereby favoring the desired bicyclic product formation. nih.gov

Another approach involves the reaction of 3-amino-6-chloropyridazine (B20888) with chloroacetamide, although this specific condensation has been reported to be challenging under various conditions, sometimes resulting in the recovery of starting materials or the formation of intractable mixtures at elevated temperatures. umich.edu

Introduction of the Ethynyl Functionality via Cross-Coupling Reactions

Once the imidazo[1,2-b]pyridazine core, typically functionalized with a leaving group like a halogen at the 3-position, is synthesized, the ethynyl group is introduced. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a widely employed and effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this reaction typically involves coupling a 3-haloimidazo[1,2-b]pyridazine with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.net

One specific strategy involves the Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine (B100983) with a protected alkyne, such as 2-methyl-3-butyn-2-ol. google.com This reaction is catalyzed by a palladium complex, for example, tetrakis(triphenylphosphine)palladium, and a copper(I) salt like copper(I) iodide, in the presence of a base such as potassium carbonate. google.com The resulting intermediate, 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol, is then deprotected by treatment with a base to yield the final this compound. google.com

Key Components in Sonogashira Coupling for this compound Synthesis
ComponentExamplesRole
Palladium CatalystTetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄), Bis(triphenylphosphine)palladium dichlorideCatalyzes the cross-coupling reaction. google.com
Copper(I) Co-catalystCopper(I) iodide (CuI)Facilitates the reaction with the alkyne. google.com
BasePotassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Triethylamine, Diethylamine (B46881)Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.orggoogle.com
Alkyne Source2-Methyl-3-butyn-2-ol, TrimethylsilylacetyleneProvides the ethynyl group. smolecule.comgoogle.com
SolventToluene (B28343), Dimethylformamide (DMF)Provides the reaction medium. umich.edugoogle.com

An alternative to using a protected alkyne in a Sonogashira coupling is the direct introduction of acetylene (B1199291) gas. google.com In this method, a compound with an activated leaving group at the 3-position, such as a tosylate, is reacted with acetylene gas in an aprotic solvent to furnish this compound. google.com

Precursor Compounds and Reagent Systems

The synthesis of this compound relies on a range of precursor compounds and reagent systems.

Precursor Compounds and Reagents for this compound Synthesis
Precursor/ReagentRole in SynthesisReference
3-PyridazinoneStarting material for the imidazo[1,2-b]pyridazine ring. google.com
2-Chloroethylamine hydrochlorideReactant for forming the imidazole (B134444) portion of the ring system. google.com
3-Amino-6-chloropyridazineStarting material for the imidazo[1,2-b]pyridazine ring. umich.edu
N-Bromosuccinimide (NBS)Halogenating agent to introduce a bromine atom. google.com
Sodium p-toluenesulfonateUsed to create an activated ester for subsequent reactions. google.com
2-Methyl-3-butyn-2-olA protected source of the ethynyl group used in Sonogashira coupling. google.com
Acetylene gasDirect source of the ethynyl group. google.com
Palladium catalysts (e.g., Pd(PPh₃)₄)Catalyst for Sonogashira cross-coupling reactions. google.com
Copper(I) iodide (CuI)Co-catalyst for Sonogashira cross-coupling reactions. google.com
Bases (e.g., Triethylamine, Potassium Carbonate)Used in condensation and coupling reactions. google.comgoogle.com

Optimization of Reaction Conditions and Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of catalyst, solvent, base, and reaction temperature.

For the Sonogashira coupling step, the reaction is typically conducted under mild, anhydrous, and anaerobic conditions. organic-chemistry.orghes-so.ch Room temperature is often sufficient, and an amine base like diethylamine can also serve as the solvent. wikipedia.org However, other solvents such as dimethylformamide (DMF) or aromatic hydrocarbons like toluene can also be employed. umich.edugoogle.com The reaction temperature for the coupling can range from ambient temperature to the reflux temperature of the solvent system. google.com

In the multi-step synthesis of the imidazo[1,2-b]pyridazine core, reaction temperatures can vary. For instance, the initial reaction of 3-pyridazinone and 2-chloroethylamine hydrochloride is conducted at 50-70 °C. google.com The subsequent halogenation step with NBS may be carried out at a lower temperature of 35-50 °C, sometimes with the addition of an initiator like azobisisobutyronitrile. google.com The optimization of these parameters is crucial for achieving high yields and purity of the final product, making it suitable for large-scale industrial production. google.comgoogle.com

Molecular Design and Structural Functional Correlations

Conformational and Electronic Properties of the Ethynyl (B1212043) Group in Bioactive Scaffolds

The presence of the ethynyl group in a scaffold can significantly impact the molecule's polarity and its ability to participate in hydrogen bonding. Molecular docking studies have revealed that the ethynyl group can occupy hydrophobic pockets within the ATP-binding sites of kinases. smolecule.com The terminal hydrogen of the ethynyl group can also act as a weak hydrogen bond donor.

Furthermore, the ethynyl group serves as a valuable synthetic handle. smolecule.com Its reactivity allows for a variety of chemical transformations, including Sonogashira coupling, "click" chemistry, and hydrogenation, enabling the straightforward introduction of diverse substituents to create libraries of derivatives for structure-activity relationship (SAR) studies. smolecule.com This versatility is crucial for optimizing the pharmacological properties of a lead compound. For instance, the ethynyl group facilitates the incorporation of radioisotopes like carbon-11, which is instrumental in developing radiotracers for positron emission tomography (PET) imaging. smolecule.com

Structural Features of the Imidazo[1,2-b]pyridazine (B131497) Core and its Role in Molecular Recognition

The imidazo[1,2-b]pyridazine core is a planar, aromatic, bicyclic heterocycle that serves as a privileged scaffold in medicinal chemistry. nih.gov This rigid framework is a key structural element in numerous biologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov

The arrangement of nitrogen atoms within the fused ring system is critical for molecular recognition. These nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with biological targets. For example, in the context of kinase inhibition, the imidazo[1,2-b]pyridazine core has been shown to interact with key amino acid residues in the hinge region of the ATP-binding site. smolecule.com Specifically, molecular docking studies have indicated that the imidazo (B10784944) core can form hydrogen bonds with residues like alanine. smolecule.com

Rational Design Principles for 3-Ethynylimidazo[1,2-b]pyridazine Derivatives

The rational design of this compound derivatives leverages the structural and electronic features of both the ethynyl group and the imidazo[1,2-b]pyridazine core to optimize interactions with specific biological targets. A primary strategy involves utilizing this compound as a key intermediate for creating more complex molecules. smolecule.comchemicalbook.com

A prominent example of the application of these design principles is in the development of kinase inhibitors. nih.gov The imidazo[1,2-b]pyridazine scaffold acts as a hinge-binding motif, while the ethynyl group can be extended to access other regions of the kinase active site or serve as an attachment point for various substituents.

Structure-based drug design has been instrumental in the development of potent inhibitors. By analyzing the co-crystal structures of kinases with known inhibitors, medicinal chemists can design derivatives of this compound that are tailored to fit the specific contours and electrostatic environment of the target's active site. nih.gov This approach has led to the synthesis of derivatives with nanomolar potency against kinases such as c-Met, VEGFR2, and mTOR. nih.govnih.gov

Biological Activity and Mechanistic Studies of 3 Ethynylimidazo 1,2 B Pyridazine Derivatives

Enzyme Target Identification and Validation

Research into 3-ethynylimidazo[1,2-b]pyridazine derivatives has successfully identified and validated several key enzyme targets. These investigations have primarily centered on protein kinases, which are crucial regulators of cellular processes, but have also extended to other enzyme families.

Kinase Inhibition Profiles

The imidazo[1,2-b]pyridazine (B131497) scaffold has proven to be a versatile framework for the development of potent kinase inhibitors. Derivatives featuring the 3-ethynyl group are particularly notable for their activity against a range of kinases implicated in cancer and inflammatory diseases.

The most prominent activity of this compound derivatives is the potent inhibition of the BCR-ABL kinase. This fusion protein is the primary driver of chronic myeloid leukemia (CML). A key challenge in CML therapy has been the emergence of drug-resistant mutations, particularly the T315I "gatekeeper" mutation, which renders first and second-generation inhibitors ineffective.

Derivatives of this compound were specifically designed to overcome this resistance. The compound ponatinib (B1185) (AP24534), which features the this compound core, is a powerful pan-BCR-ABL inhibitor. It effectively inhibits not only the native (wild-type) BCR-ABL kinase but also its various mutated forms, including the highly resistant T315I mutant. nih.gov Extensive structure-activity relationship (SAR) studies culminated in the development of ponatinib, which demonstrates low nanomolar IC₅₀ values against both native and T315I mutant BCR-ABL. nih.gov This ability to inhibit a wide spectrum of mutations makes it a critical therapeutic option for patients who have developed resistance to other treatments. nih.govresearchgate.net The design of these inhibitors was guided by structural insights, highlighting the importance of the imidazo[1,2-b]pyridazine heterocycle as a hinge-binding motif. nih.gov

Table 1: BCR-ABL Kinase Inhibition by Ponatinib (AP24534)

Target IC₅₀ (nM) Cell Line Proliferation Inhibition (GI₅₀, nM)
Native BCR-ABL 0.37 0.5
T315I mutant BCR-ABL 2.0 11

Data sourced from studies on ponatinib, which incorporates the this compound scaffold. nih.gov

Beyond BCR-ABL, the therapeutic utility of the imidazo[1,2-b]pyridazine scaffold extends to other critical kinase targets.

PI3K/mTOR Inhibition: The PI3K-Akt-mTOR signaling pathway is a frequently overactive pathway in human cancers, making it a prime target for drug development. drugbank.com A series of novel imidazo[1,2-b]pyridazine derivatives were synthesized and identified as potent dual inhibitors of PI3K and mTOR. drugbank.com Specifically, compound 42 from this series showed exceptional dual inhibitory activity, with an IC₅₀ of 0.06 nM against PI3Kα and 3.12 nM against mTOR. drugbank.com In another study, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives A17 and A18 were found to inhibit mTOR with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. nih.gov These compounds were also shown to suppress the phosphorylation of downstream mTOR targets, confirming their mechanism of action. nih.gov The combination of ponatinib with the PI3K/mTOR dual inhibitor VS-5584 has also been shown to produce synergistic anti-leukemic effects, underscoring the importance of this pathway. nih.gov

Table 2: Inhibition of Other Kinases by Imidazo[1,2-b]pyridazine Derivatives

Compound Target Kinase IC₅₀
Compound 42 PI3Kα 0.06 nM
Compound 42 mTOR 3.12 nM
Compound A17 mTOR 67 nM
Compound A18 mTOR 62 nM

Data sourced from studies on imidazo[1,2-b]pyridazine derivatives. drugbank.comnih.gov

Inhibition of Non-Kinase Therapeutic Targets (e.g., MAO, BACE1, Steroid Receptors, mGlu5, FFA1/GPR40, HIV-1 RT, TNF-α, PDE10A)

While kinase inhibition is the primary focus, the imidazo[1,2-b]pyridazine scaffold has been explored for activity against other therapeutic targets.

TNF-α Production: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of I-kappa B kinase beta (IKKβ). nih.gov Since IKKβ is a key component in the NF-κB signaling pathway that leads to TNF-α production, its inhibition results in decreased TNF-α levels. nih.gov This demonstrates a potential application for these compounds in inflammatory conditions.

HIV-1 Reverse Transcriptase (RT): While no studies specifically report on the 3-ethynyl derivative, related imidazopyridazine isomers have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of imidazo[1,5-b]pyridazines, a different isomer of the core structure, showed potent inhibitory activity against HIV-1 RT. nih.govacs.org One derivative demonstrated an exceptional IC₅₀ of 0.65 nM against the enzyme. nih.gov This suggests that the broader imidazopyridazine family has potential as a scaffold for antiviral agents.

Phosphodiesterase (PDE): In the process of developing selective TYK2 pseudokinase inhibitors, Phosphodiesterase 4 (PDE4) was identified as a potential off-target liability for certain imidazo[1,2-b]pyridazine ligands. rsc.org This finding, while highlighting a selectivity challenge, also indicates that the scaffold can interact with non-kinase enzymes like phosphodiesterases.

No significant research findings were identified for the inhibition of MAO, BACE1, steroid receptors, mGlu5, FFA1/GPR40, or PDE10A by this compound derivatives within the scope of this review.

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, research has focused on understanding how different parts of the molecule contribute to its biological activity.

Role of the Ethynyl (B1212043) Moiety in Modulating Potency and Selectivity

The ethynyl (carbon-carbon triple bond) group at the 3-position of the imidazo[1,2-b]pyridazine ring is not merely a linker but a critical structural feature that plays a decisive role in the compound's biological activity, particularly in kinase inhibition.

The primary role of the ethynyl linker is to provide an optimal, rigid geometry that positions the larger parts of the molecule for effective binding to the target kinase. nih.gov In the case of BCR-ABL inhibition, this rigidity is paramount. The T315I mutation involves the replacement of a smaller threonine residue with a bulkier isoleucine in the ATP-binding pocket. researchgate.net The linear and rigid nature of the ethynyl linker allows the inhibitor to "skirt" or bypass the steric bulk of this isoleucine side chain, enabling it to bind effectively to the mutant kinase where other inhibitors fail. nih.govnih.gov

SAR studies have confirmed the importance of this specific linker. For instance, modifying the ethynyl group, such as by extending it to a propynyl (B12738560) moiety, has been shown to reduce kinase inhibitory activity. nih.gov This highlights the precise spatial and conformational constraints required for potent inhibition. The ethynyl group's structural arrangement facilitates crucial π-stacking interactions and hydrogen bonding within the kinase active site, which are essential for high-affinity binding. nih.gov

Impact of Imidazo[1,2-b]pyridazine Substitutions on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets, from protein kinases to amyloid plaques.

Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to enhance inhibitory activity against I-kappa B kinase beta (IKKβ), which in turn increases the inhibition of TNFα in cellular models. nih.gov Similarly, for derivatives targeting Tyrosine kinase 2 (Tyk2), substitutions at the C3 and C6 positions are critical. nih.gov For instance, in a series of 6-anilino imidazopyridazine-based Tyk2 pseudokinase (JH2) ligands, modifying the C3-amide side chain and the 6-anilino group led to significant improvements in potency and metabolic stability. nih.gov

In the context of developing imaging agents for β-amyloid (Aβ) plaques, substitutions at the 2- and 6-positions have demonstrated a wide range of binding affinities, from 11.0 to over 1000 nM. nih.gov A key finding was that a 6-methylthio substituent conferred higher affinity than a 6-methoxyl group. nih.gov Furthermore, replacing the 2-position phenyl ring with a pyridinyl or thiophenyl ring resulted in a significant loss of binding affinity, suggesting the phenyl ring is a crucial feature for this particular target interaction. nih.gov

Derivatives have also been explored for antiviral properties. Specifically, 3-aralkylthiomethylimidazo[1,2-b]pyridazines with substitutions at the 2-, 6-, and 8-positions have shown promise. nih.gov Compounds such as 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are potent inhibitors of human cytomegalovirus replication. nih.gov

The versatility of this scaffold is further highlighted by its activity at benzodiazepine (B76468) receptors, where 2-phenyl and substituted phenyl derivatives have been identified as potent ligands. nih.gov Additionally, 3,6-disubstituted imidazo[1,2-b]pyridazines have been developed as selective inhibitors of various kinases, including DYRKs and CLKs, with some compounds showing IC₅₀ values below 100 nM. nih.gov

Table 1: Impact of Substitutions on the Biological Activity of Imidazo[1,2-b]pyridazine Derivatives

Target Scaffold Position(s) Substitution Effect Reference
IKKβ 3- and 6-positions Optimization increased cell-free IKKβ and cellular TNFα inhibitory activity. nih.gov
Tyk2 JH2 C3-amide, 6-anilino Modifications improved metabolic stability and potency. nih.gov
β-Amyloid Plaques 2- and 6-positions 6-methylthio > 6-methoxyl for affinity. Phenyl at C2 is critical. nih.gov
Human Cytomegalovirus 2-, 3-, 6-, 8-positions Specific chloro, methyl, and phenethylthio substitutions led to potent inhibition. nih.gov
Benzodiazepine Receptors 2-position Phenyl and substituted phenyl groups resulted in potent ligands. nih.gov
DYRK/CLK Kinases 3- and 6-positions Various substitutions led to selective inhibition with IC₅₀ < 100 nM. nih.gov

Bioisosteric Considerations of the Ethynyl Group in Medicinal Chemistry

Bioisosterism, the practice of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, or pharmacokinetic profiles. wikipedia.orgresearchgate.net The ethynyl group is a versatile non-classical bioisostere due to its linear geometry, rigid nature, and electronic properties. nih.govacs.org Its π-system can mimic aromatic systems, and the polarized C-H bond can act as a weak hydrogen bond donor. nih.gov

A significant application of the ethynyl group is as a bioisostere for halogens, particularly in the context of halogen bonds. nih.govacs.org For example, the ethynyl group has been investigated as a replacement for iodine in ligands designed to form halogen bonds with a protein backbone. nih.govacs.org In one specific case targeting the p53 cancer mutant Y220C, the replacement of a strongly interacting iodine atom with an ethynyl group led to a 13-fold loss in affinity. nih.govacs.org However, this is not a universal outcome. The success of such a swap is highly context-dependent. nih.govacs.org

A prominent example of a successful bioisosteric replacement involves the marketed EGFR kinase inhibitors gefitinib (B1684475) and erlotinib. nih.govacs.org In gefitinib, a chloro group forms a weak halogen bond with a backbone carbonyl oxygen in the ATP-binding site. nih.govacs.org In erlotinib, this interaction is effectively mimicked by an ethynyl group, demonstrating that in certain binding pockets, the ethynyl moiety is an excellent bioisostere for a halogen. nih.govacs.org This highlights the ethynyl group's ability to replicate key interactions while potentially offering advantages in synthesis or metabolic properties. nih.govacs.org The this compound core itself serves as a key pharmacophore in the multi-kinase inhibitor Ponatinib, which is used to treat chronic myeloid leukemia. smolecule.comchemicalbook.com

Mechanistic Insights into Target Engagement and Inhibition

Understanding how this compound derivatives engage their biological targets is crucial for rational drug design. Mechanistic studies, including X-ray crystallography and cellular assays, have provided detailed pictures of their binding modes and the downstream consequences of target inhibition.

Binding Mode Analysis and Ligand-Protein Interactions

The structural arrangement of the imidazo[1,2-b]pyridazine scaffold facilitates critical binding interactions such as hydrogen bonding and π-stacking, which are essential for kinase inhibition. smolecule.com

Tyk2 Inhibition: Crystal structures of imidazo[1,2-b]pyridazine derivatives bound to the Tyk2 JH2 pseudokinase domain reveal a consistent binding mode. nih.gov Ligands typically engage the protein through two main hydrogen bond networks. nih.gov One network forms at the hinge region, involving hydrogen bonds between the imidazo[1,2-b]pyridazine core (N1) and an adjacent substituent to the backbone of Val690. nih.gov A second network is established near the gatekeeper residue, where a C3 amide carbonyl on the ligand interacts with Lys642 and Glu688, often through a bridging water molecule. nih.gov

PIM Kinase Inhibition: In a surprising finding, imidazo[1,2-b]pyridazine-based PIM kinase inhibitors were found to bind in a novel way. unifr.ch Instead of interacting with the canonical kinase hinge region, these inhibitors bind to the αC helix in the N-terminal lobe of the kinase. unifr.ch This unique, non-ATP mimetic binding mode is thought to contribute to their high selectivity. unifr.ch

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

A key mechanism for imidazo[1,2-b]pyridazine derivatives is allosteric inhibition, particularly in the context of the Janus kinase (JAK) family. rsc.orgnih.gov These compounds have been identified as potent and selective allosteric inhibitors of Tyk2. rsc.orgnih.gov

The mechanism involves the ligand binding to the catalytically inactive pseudokinase (JH2) domain of Tyk2. rsc.orgnih.gov This binding event induces a conformational change that suppresses the cytokine-mediated activation of the separate, catalytically active kinase (JH1) domain. rsc.orgnih.gov This allosteric mode of action provides a path to high selectivity over other kinases, as the JH2 domains are more diverse than the highly conserved JH1 domains across the JAK family. nih.gov The development of these ligands was guided by X-ray crystal structures, which helped to identify vectors for chemical modification that would improve selectivity for the Tyk2 JH2 domain over potential off-targets. rsc.org

Cellular Pathway Modulation

By engaging their targets, imidazo[1,2-b]pyridazine derivatives can profoundly modulate intracellular signaling pathways implicated in various diseases.

JAK-STAT Pathway: As allosteric inhibitors of Tyk2, these compounds effectively block the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. nih.govrsc.org Tyk2 is essential for the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of these cytokine receptors. nih.gov By inhibiting Tyk2, the derivatives prevent STAT phosphorylation, dimerization, and nuclear translocation, thereby shutting down the expression of inflammatory genes. nih.govrsc.org This has been demonstrated by the inhibition of IFNγ production in preclinical models. nih.gov

NF-κB Pathway: Imidazo[1,2-b]pyridazine derivatives that inhibit IKKβ have been shown to block the activation of the NF-κB pathway. nih.gov This was confirmed by their ability to inhibit the production of TNFα, a key inflammatory cytokine regulated by NF-κB, in THP-1 monocytic cells. nih.gov

Pim Kinase Pathway: The imidazo[1,2-b]pyridazine compound SGI-1776, a pan-Pim kinase inhibitor, was shown to inhibit the phosphorylation of downstream Pim kinase substrates in leukemic cells. researchgate.net These substrates include the pro-apoptotic protein BAD and the translation regulator 4E-binding protein 1 (4E-BP1), demonstrating the compound's ability to interfere with cell survival and protein synthesis pathways. researchgate.net

Computational Chemistry and Molecular Modeling in 3 Ethynylimidazo 1,2 B Pyridazine Research

Molecular Docking and Ligand-Based Design Approaches

Molecular docking and structure-guided design are cornerstone computational techniques in medicinal chemistry, enabling the rational design of potent and selective inhibitors. For derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold, these methods have been crucial in elucidating binding modes within target proteins, particularly protein kinases.

The imidazo[1,2-b]pyridazine moiety is recognized as a privileged structure that frequently binds to the hinge region of kinase enzymes. Molecular docking studies have revealed that this interaction is often stabilized by key hydrogen bonds. For instance, in the design of inhibitors for the Transforming growth factor-β-activated kinase 1 (TAK1), a hydrogen bonding interaction was identified between the Ala-107 residue and the H2 atom of the imidazo[1,2-b]pyridazine core. Similarly, in the development of inhibitors against the BCR-ABL kinase, docking simulations predicted a hydrogen bond between the nitrogen atom of the imidazo[1,2-b]pyridazine ring and the backbone of the Met318 residue in the T315I mutant.

Structure-guided design has been instrumental in optimizing ligands based on this scaffold. The introduction of the 3-ethynyl group was a key strategic decision in the development of Ponatinib (B1185), a potent pan-BCR-ABL inhibitor. This rigid carbon-carbon triple bond linker was designed to avoid steric clash with the bulky "gatekeeper" isoleucine residue (I315) present in a drug-resistant mutant of the BCR-ABL kinase. This modification allows the molecule to extend from the hinge region towards other parts of the ATP-binding site, enabling the formation of additional favorable interactions. The potency and selectivity of these compounds are further dictated by substitutions at various positions (2, 3, 6, 7, and 8) on the core scaffold, which can be rationally modified based on the topology of the target's binding site.

Table 1: Key Molecular Docking Interactions for the Imidazo[1,2-b]pyridazine Scaffold

Target Protein Interacting Residue Type of Interaction Scaffold Atom Involved
TAK1 Kinase Ala-107 Hydrogen Bond H2 of Imidazo (B10784944) Ring
BCR-ABL (T315I) Met-318 Hydrogen Bond N atom of Pyridazine (B1198779) Ring
TAK1 Kinase Cys-174, Lys-63, Gly-45 Hydrophobic Interaction Methyl groups on attached morpholine

Quantum Chemical Calculations for Elucidating Ethynyl (B1212043) Group Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. These methods provide a detailed understanding of a molecule's geometry, electron distribution, and orbital energies, which collectively influence its reactivity and intermolecular interactions.

For 3-ethynylimidazo[1,2-b]pyridazine, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(2d,p) can be employed to optimize the molecular structure and analyze its electronic characteristics. Such analyses are critical for understanding the role of the ethynyl group. The triple bond of the ethynyl moiety creates a region of high electron density (a π-system), making it a potential hydrogen bond acceptor and capable of participating in π-π stacking or other non-covalent interactions within a protein's active site.

In Silico Prediction of Biological Activity

In silico prediction of physicochemical properties, pharmacokinetics, and biological activities is a critical early-stage step in modern drug discovery. nih.gov These computational models allow for the rapid screening of virtual compound libraries, helping to prioritize candidates for synthesis and experimental testing by flagging compounds with poor drug-like properties. nih.gov

Various software platforms and online tools are used to calculate these properties. For this compound, a range of computed descriptors are available that predict its behavior in a biological system. These include lipophilicity (LogP), which affects membrane permeability and solubility, and the topological polar surface area (TPSA), which correlates with drug transport characteristics. Other important predicted properties include the number of hydrogen bond donors and acceptors, which are key determinants of binding specificity as described by Lipinski's Rule of Five.

The use of predictive models for biological activity, often based on Quantitative Structure-Activity Relationship (QSAR) studies of related compounds, can suggest potential targets for the this compound core. For instance, models trained on known kinase inhibitors might predict a high probability of kinase inhibition for this compound, aligning with its known applications.

Table 2: Computed Physicochemical Properties of this compound

Property Predicted Value Method/Source
Molecular Weight 143.15 g/mol PubChem
XLogP3 0.6 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 0 PubChem
Topological Polar Surface Area (TPSA) 30.2 Ų PubChem
Heavy Atom Count 11 Ambeed
Fraction Csp3 0.0 Ambeed

Cheminformatics and Data Mining Approaches for Imidazo[1,2-b]pyridazine Scaffolds

Cheminformatics and data mining are powerful disciplines that involve the analysis of large chemical datasets to identify trends and relationships between chemical structures and their biological activities. The imidazo[1,2-b]pyridazine scaffold is frequently described as a "privileged scaffold" in medicinal chemistry, a concept heavily reliant on cheminformatic analysis. This designation means that this core structure is capable of binding to multiple, often unrelated, biological targets, making it a versatile starting point for drug discovery.

Extensive reviews of the scientific and patent literature, a form of data mining, have cataloged the vast array of biological activities associated with the imidazo[1,2-b]pyridazine nucleus. These activities include anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. By systematically analyzing the structure-activity relationships (SAR) from thousands of derivatives, researchers can identify key substitution patterns that confer potency and selectivity for specific targets. For example, analysis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has identified compounds with selective inhibitory activity against dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs). This knowledge, derived from mining historical screening data, guides the design of new compounds with enhanced therapeutic profiles.

Advanced Research Applications and Future Directions for 3 Ethynylimidazo 1,2 B Pyridazine

Applications in Chemical Biology Probes and Target Identification

The inherent structural features of 3-ethynylimidazo[1,2-b]pyridazine make it a valuable tool for chemical biology, particularly in the development of probes for target identification and validation. The terminal alkyne (ethynyl) group is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows the compound to be tagged with reporter molecules, such as fluorophores or biotin, enabling the visualization and isolation of its cellular binding partners.

While direct applications of this compound as a probe are still emerging, its core scaffold, imidazo[1,2-b]pyridazine (B131497), has been instrumental in identifying novel biological targets. Researchers have successfully developed derivatives of this scaffold to target and inhibit specific enzymes involved in disease pathways. A notable example is the identification of potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.gov By modifying the imidazo[1,2-b]pyridazine core, researchers have created ligands that bind to the pseudokinase (JH2) domain of Tyk2, a regulatory domain. nih.gov This approach allows for highly selective inhibition, blocking the downstream signaling of cytokines like IL-12, IL-23, and Type I interferons, which are crucial in the pathogenesis of autoimmune diseases. nih.gov The development of these selective ligands has not only validated Tyk2 JH2 as a druggable target but has also provided chemical tools to further probe its biological functions. nih.gov

Strategies for Further Scaffold Optimization and Derivatization

The imidazo[1,2-b]pyridazine scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing this scaffold to enhance potency, selectivity, and metabolic stability.

Research into Tyk2 JH2 inhibitors has provided significant insights into the SAR of the imidazo[1,2-b]pyridazine core. nih.gov For instance, initial leads with a 6-anilino group on the scaffold showed poor metabolic stability. nih.gov This was dramatically improved by replacing the anilino moiety with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group. nih.gov Further optimization focused on the C3 position, where the introduction of various amide side chains was explored to enhance binding affinity and cellular activity. nih.gov

The following table summarizes key SAR findings from the optimization of imidazo[1,2-b]pyridazine-based Tyk2 inhibitors. nih.gov

Modification Site Substituent Observed Effect
C6 Position 6-anilinoDisplayed poor metabolic stability.
C6 Position 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)Dramatically improved metabolic stability.
N1 of dihydropyridine 2-pyridylEnhanced Caco-2 permeability via intramolecular hydrogen bonds.
C3 Amide Side Chain N-isopropylImproved Tyk2 JH2 binding affinity by 2-3 fold compared to N-cyclopropyl.
C3 Amide Side Chain N-cyclobutylDisplayed potencies similar to the N-cyclopropyl analog.
C3 Amide Side Chain 3-hydroxy-2,2-dimethylpropylWas well-tolerated, showing potency equal to the N-cyclopropyl analog.

Beyond these specific examples, the this compound molecule can undergo various chemical reactions to generate a library of derivatives. smolecule.com These derivatization strategies include:

Hydrogenation: The ethynyl (B1212043) group's triple bond can be reduced to a double or single bond, altering the compound's geometry and electronic properties. smolecule.com

Suzuki Coupling: This cross-coupling reaction allows for the formation of new carbon-carbon bonds, enabling the attachment of various aryl or vinyl groups. smolecule.com

Halogenation: The introduction of bromine or other halogens can create intermediates for further functionalization. smolecule.com

Nitration and Cyanation: The addition of nitro or cyano groups can modify the electronic profile and reactivity of the scaffold. smolecule.com

These strategies provide a robust platform for medicinal chemists to systematically optimize the scaffold for diverse biological targets.

Development as Precursors for Complex Chemical Entities

One of the most significant applications of this compound is its role as a key building block in the synthesis of complex, high-value pharmaceutical agents. smolecule.com Its most prominent use is as a critical intermediate in the multi-step synthesis of Ponatinib (B1185) (AP24534), a third-generation tyrosine kinase inhibitor. smolecule.comchemicalbook.com

Ponatinib is a potent oral drug approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). chemicalbook.com It is specifically designed to inhibit the BCR-ABL kinase, including the T315I "gatekeeper" mutant, which confers resistance to other tyrosine kinase inhibitors like imatinib. smolecule.com The synthesis of Ponatinib relies on the unique structure of this compound, where the ethynyl group serves as a crucial anchor point for constructing the final, complex molecule. smolecule.com The imidazo[1,2-b]pyridazine core provides the necessary heterocyclic framework that engages in key π-stacking interactions and hydrogen bonding within the kinase binding site. smolecule.com

The utility of this compound as a precursor highlights the importance of developing efficient synthetic routes to key heterocyclic intermediates, which can then be elaborated into structurally diverse and biologically active molecules.

Exploration of Novel Therapeutic Indications

The imidazo[1,2-b]pyridazine scaffold, for which this compound is a key representative, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets. researchgate.net This has spurred research into its potential application across a wide range of diseases.

Beyond its established role in cancer therapy through Ponatinib, the scaffold is being actively investigated for several other therapeutic indications: smolecule.com

Autoimmune and Inflammatory Diseases: As discussed, derivatives have been developed as potent inhibitors of Tyk2 for conditions like psoriasis and systemic lupus erythematosus. nih.gov The parent scaffold has also been studied for its potential to inhibit IL-17A, a pro-inflammatory cytokine implicated in psoriasis, rheumatoid arthritis, and multiple sclerosis. smolecule.com

Antiparasitic Agents: Researchers have explored 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives as a novel scaffold for treating parasitic infections. researchgate.netnih.gov By combining the imidazo[1,2-b]pyridazine core with a nitro group, which can generate reactive radical species within parasites, scientists have created compounds with potent activity. nih.gov One such derivative demonstrated sub-nanomolar activity against Giardia lamblia, the parasite responsible for giardiasis. researchgate.netnih.gov The scaffold has also been investigated for activity against Trypanosoma cruzi (Chagas disease), Leishmania infantum (leishmaniasis), and Plasmodium falciparum (malaria). researchgate.net

Neglected Tropical Diseases: Recently, the imidazo[1,2-b]pyridazine scaffold has been identified as a potential novel drug candidate for eumycetoma, a chronic fungal infection that is a debilitating neglected tropical disease. researchgate.net

The following table summarizes the diverse therapeutic areas being explored for the imidazo[1,2-b]pyridazine scaffold.

Therapeutic Area Biological Target / Mechanism Potential Indication(s) Reference
Oncology BCR-ABL Kinase InhibitionChronic Myeloid Leukemia (CML), Ph+ Acute Lymphoblastic Leukemia (ALL) smolecule.comchemicalbook.com
Autoimmune Disorders Tyk2 JH2 Domain InhibitionPsoriasis, Systemic Lupus Erythematosus nih.gov
Autoimmune Disorders IL-17A InhibitionPsoriasis, Rheumatoid Arthritis, Multiple Sclerosis smolecule.com
Infectious Diseases Nitrosative Stress / PDE InhibitionGiardiasis, Chagas Disease, Leishmaniasis, Malaria researchgate.netnih.gov
Neglected Tropical Diseases Antifungal ActivityEumycetoma researchgate.net

The continued exploration of this versatile scaffold promises to yield new chemical entities for a variety of challenging diseases, solidifying the importance of this compound and its derivatives in modern drug discovery.

Q & A

Q. What are common synthetic routes for preparing 3-Ethynylimidazo[1,2-b]pyridazine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using brominated intermediates. For example, 3-bromoimidazo[1,2-b]pyridazine (CAS: 18087-73-5) can react with ethynylboronic acid under Pd catalysis to introduce the ethynyl group. Alternative routes involve sequential functionalization, such as bromination followed by coupling with boronic acids .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For derivatives, 2D NMR techniques (COSY, HSQC) help resolve complex proton-carbon correlations. ESI-MS is used to verify molecular weight .

Q. What analytical techniques assess the purity of this compound?

Purity is evaluated using HPLC (with UV detection at 254 nm), TLC (silica gel plates), and elemental analysis . For intermediates, column chromatography with ethyl acetate/hexane mixtures is standard .

Q. What role does this compound play in drug discovery?

It serves as a key intermediate in synthesizing kinase inhibitors, such as Ponatinib, due to its ability to undergo regioselective functionalization for target-binding optimization .

Advanced Research Questions

Q. How can researchers overcome challenges in direct C-H functionalization of the imidazo[1,2-b]pyridazine core?

Direct arylation at the C3 position often fails due to steric hindrance or electronic effects. A two-step strategy is recommended:

  • Bromination at C3 to form 3-bromoimidazo[1,2-b]pyridazine.
  • Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under Pd(OAc)₂/XPhos catalysis in DMA or pentan-1-ol solvents. Yields exceed 85% for diarylated derivatives .

Q. What strategies improve the selectivity of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors?

  • Substituent optimization : Introduce methyl groups at C2 to sterically block non-target kinase interactions (e.g., TAK1 inhibition).
  • Hydrogen-bond interactions : Position electronegative groups (e.g., fluorine) to interact with conserved lysine residues (e.g., Lys-63 in TAK1).
  • Pseudokinase domain targeting : Modify the scaffold to bind allosteric sites (e.g., TYK2 JH2 domain), enhancing selectivity over JH1 catalytic domains .

Q. How are contradictory data resolved in Pd-catalyzed arylation reactions?

Contradictions in reaction outcomes (e.g., solvent effects, substituent compatibility) are addressed through:

  • Solvent screening : DMA enhances reactivity for electron-deficient aryl chlorides.
  • Additive optimization : K₂CO₃ improves yields in polar aprotic solvents.
  • Intermediate validation : Use brominated derivatives when direct C-H activation fails .

Q. How to design imidazo[1,2-b]pyridazine derivatives with dual kinase inhibition (e.g., c-Met/VEGFR2)?

  • Scaffold hybridization : Fuse triazole or pyrimidine moieties to target multiple binding pockets.
  • DFT-guided modifications : Adjust substituent electronegativity to balance hydrophobic (c-Met) and polar (VEGFR2) interactions.
  • Cellular potency assays : Prioritize derivatives with IC₅₀ < 100 nM in kinase panel screens .

Q. What computational methods predict binding modes of this compound derivatives?

  • Molecular docking : Use X-ray structures of kinase domains (e.g., TYK2 JH2, PDB: 4NW3) to model ligand interactions.
  • MD simulations : Assess stability of hydrogen bonds (e.g., Ala-107 in TAK1) over 50–100 ns trajectories.
  • Free-energy perturbation : Quantify substituent effects on binding affinity .

Data Contradiction and Optimization

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

  • Membrane permeability : Introduce tert-butyl groups to enhance logP (e.g., from 1.2 to 2.8).
  • Metabolic stability : Replace labile esters with amides in hepatic microsome assays.
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to rule out false positives .

Q. Why do some imidazo[1,2-b]pyridazine derivatives show reduced potency despite favorable in silico predictions?

  • Solubility issues : Incorporate PEG-like side chains or sulfonate groups.
  • Kinase conformational states : Target inactive DFG-out conformations with bulkier substituents.
  • Stereochemical effects : Validate enantiopurity via chiral HPLC for compounds with asymmetric centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethynylimidazo[1,2-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.